Fmoc-4-methoxy-L-homophenylalanine Fmoc-4-methoxy-L-homophenylalanine
Brand Name: Vulcanchem
CAS No.: 205182-52-1
VCID: VC5000686
InChI: InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
SMILES: COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO5
Molecular Weight: 431.488

Fmoc-4-methoxy-L-homophenylalanine

CAS No.: 205182-52-1

Cat. No.: VC5000686

Molecular Formula: C26H25NO5

Molecular Weight: 431.488

* For research use only. Not for human or veterinary use.

Fmoc-4-methoxy-L-homophenylalanine - 205182-52-1

Specification

CAS No. 205182-52-1
Molecular Formula C26H25NO5
Molecular Weight 431.488
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Standard InChI InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Standard InChI Key QVVNDZDIQBDWQL-DEOSSOPVSA-N
SMILES COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-4-methoxy-L-homophenylalanine belongs to the class of Fmoc-protected non-natural amino acids. Its molecular formula, C₂₆H₂₅NO₅, reflects a homophenylalanine backbone extended by a methylene group compared to standard phenylalanine, with a methoxy substituent at the para position of the aromatic ring . The Fmoc group, attached to the α-amino group, ensures compatibility with solid-phase peptide synthesis (SPPS) protocols.

Structural Features

  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid.

  • Molecular Weight: 431.488 g/mol.

  • Stereochemistry: L-configuration at the α-carbon ensures biological relevance in peptide applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number205182-52-1
Molecular FormulaC₂₆H₂₅NO₅
Melting PointNot explicitly reported
SolubilityLimited data; soluble in DMF
StabilityStable under SPPS conditions

Synthesis and Deprotection Strategies

Synthetic Routes

The synthesis of Fmoc-4-methoxy-L-homophenylalanine involves two primary steps:

  • Amino Group Protection: The α-amino group of homophenylalanine is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system.

  • Methoxy Group Introduction: A nucleophilic aromatic substitution reaction installs the methoxy group at the para position, typically using methanol and a Lewis acid catalyst.

Deprotection Mechanisms

The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), exposing the amino group for subsequent peptide bond formation. This orthogonal protection strategy avoids side reactions, making the compound ideal for iterative SPPS.

Applications in Peptide Synthesis and Beyond

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-methoxy-L-homophenylalanine is integral to SPPS due to:

  • Enhanced Stability: The methoxy group reduces oxidative degradation of the aromatic ring during prolonged synthesis .

  • Orthogonal Reactivity: Selective deprotection enables sequential coupling without affecting other functional groups.

Drug Design and Bioconjugation

  • Peptide Therapeutics: Incorporation into peptide chains imparts resistance to proteolytic cleavage, extending half-life in vivo.

  • Targeted Drug Delivery: The methoxy group facilitates interactions with hydrophobic pockets in proteins, enhancing binding affinity .

Biomaterial Engineering

Recent studies utilize this compound to design self-assembling hydrogels with antimicrobial properties. For example, hydrogels incorporating Fmoc-4-methoxy-L-homophenylalanine demonstrated 90% inhibition of Staphylococcus aureus within 24 hours.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Related Fmoc-Protected Amino Acids

CompoundKey FeatureApplication
Fmoc-L-phenylalanineUnmodified phenyl ringStandard SPPS
Fmoc-L-tyrosinePara-hydroxyl groupPhosphorylation sites
Fmoc-4-methoxy-L-homophenylalanineExtended side chain + methoxyEnhanced stability, drug design

The extended side chain in Fmoc-4-methoxy-L-homophenylalanine provides greater conformational flexibility, enabling novel peptide architectures .

Research Advancements and Case Studies

Antimicrobial Hydrogels

A 2023 study synthesized hydrogels by mixing Fmoc-4-methoxy-L-homophenylalanine with Fmoc-L-lysine. The resulting material exhibited:

  • Broad-Spectrum Activity: 4-log reduction in Escherichia coli and Pseudomonas aeruginosa.

  • Biocompatibility: >80% cell viability in human fibroblast assays.

Cancer Therapeutics

Peptides incorporating this compound showed IC₅₀ values of 12 µM against breast cancer cell lines (MCF-7), attributed to disrupted mitochondrial membrane potential .

Enzyme-Resistant Analogues

Substitution of phenylalanine with Fmoc-4-methoxy-L-homophenylalanine in angiotensin-converting enzyme (ACE) inhibitors reduced proteolytic degradation by 70% compared to wild-type peptides.

Challenges and Future Directions

While Fmoc-4-methoxy-L-homophenylalanine offers significant advantages, limitations include:

  • Solubility Issues: Poor aqueous solubility complicates solution-phase applications.

  • Synthetic Complexity: Multi-step synthesis increases production costs .

Future research aims to:

  • Develop scalable synthesis protocols using continuous-flow reactors.

  • Explore hybrid materials combining this compound with inorganic nanoparticles for enhanced drug delivery.

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